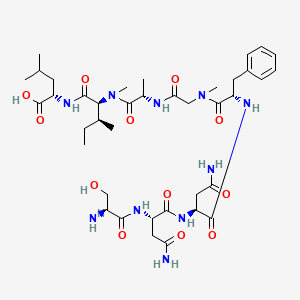
(R)-TCO4-PEG3-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-TCO4-PEG3-Maleimide is a specialized chemical compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups in proteins and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-TCO4-PEG3-Maleimide typically involves several steps:
Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to achieve the desired trans configuration.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester or amide bonds.
Introduction of Maleimide Group: The maleimide functional group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild reaction conditions to preserve the integrity of the maleimide group.
Industrial Production Methods
Industrial production of ®-TCO4-PEG3-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Click Chemistry: ®-TCO4-PEG3-Maleimide undergoes click chemistry reactions with thiol groups in proteins and other biomolecules. This reaction is highly specific and forms stable covalent bonds.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Thiol Groups: Commonly found in cysteine residues of proteins, thiol groups react readily with the maleimide group under physiological conditions.
Nucleophiles: Various nucleophiles can react with the maleimide group, often under mild conditions to prevent side reactions.
Major Products
Bioconjugates: The primary products of reactions involving ®-TCO4-PEG3-Maleimide are bioconjugates, where the compound is covalently attached to proteins or other biomolecules.
Applications De Recherche Scientifique
Chemistry
Bioconjugation: Used extensively in the preparation of bioconjugates for various applications, including drug delivery and diagnostic assays.
Biology
Protein Labeling: Utilized for labeling proteins with fluorescent dyes or other markers for imaging and analytical purposes.
Medicine
Targeted Drug Delivery: Employed in the development of targeted drug delivery systems, where the compound is used to attach therapeutic agents to specific biomolecules.
Industry
Material Science: Applied in the development of advanced materials with specific functional properties, such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of ®-TCO4-PEG3-Maleimide involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-TCO4-PEG3-Azide: Similar in structure but contains an azide group instead of a maleimide group. Used in different click chemistry applications.
®-TCO4-PEG3-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
®-TCO4-PEG3-Maleimide is unique due to its combination of a TCO moiety, PEG linker, and maleimide group, which provides specific reactivity towards thiol groups. This makes it particularly useful in bioconjugation and targeted drug delivery applications.
Propriétés
Formule moléculaire |
C24H37N3O8 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+/t20-/m0/s1 |
Clé InChI |
PIYOVGQCUVKIQE-ZGTHZTNPSA-N |
SMILES isomérique |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)
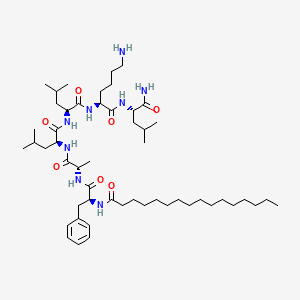

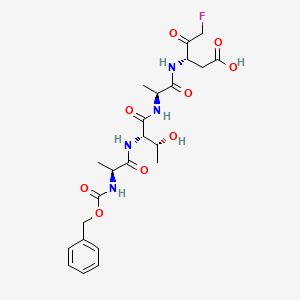

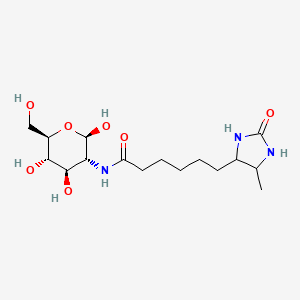
![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)
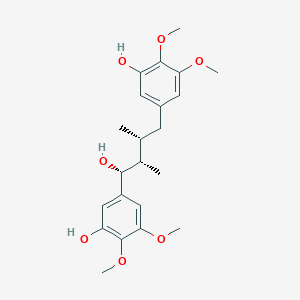
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
